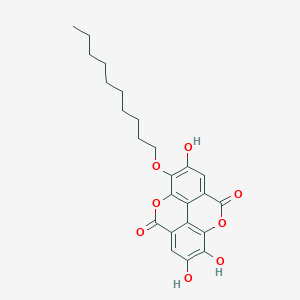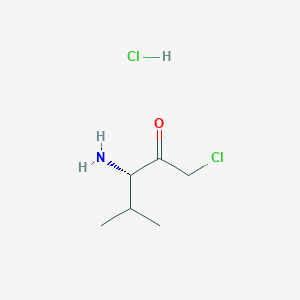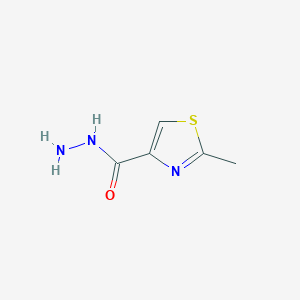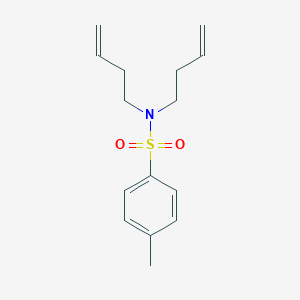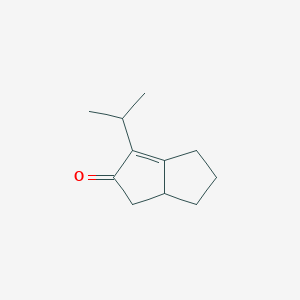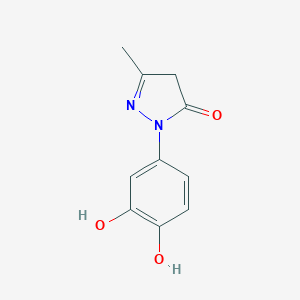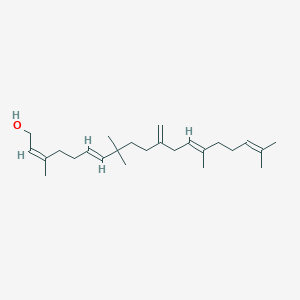
Moenocinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Moenocinol is a natural product that is derived from fungi. It has been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Moenocinol is not fully understood. However, it has been proposed that it inhibits the activity of enzymes involved in cell wall biosynthesis, leading to cell death in bacteria and fungi. Moenocinol has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Effets Biochimiques Et Physiologiques
Moenocinol has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of chitin synthase, an enzyme involved in cell wall biosynthesis in fungi. Moenocinol has also been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. In addition, Moenocinol has been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Moenocinol in lab experiments is its broad-spectrum activity against bacteria, fungi, and cancer cells. Moenocinol is also a natural product, making it a potential candidate for drug development. However, one of the limitations of using Moenocinol in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for Moenocinol research. One area of research is the development of Moenocinol derivatives with improved solubility and efficacy. Another area of research is the investigation of the mechanism of action of Moenocinol in cancer cells. Furthermore, Moenocinol can be used as a lead compound for the development of novel antibacterial, antifungal, and anticancer drugs.
Méthodes De Synthèse
Moenocinol is synthesized from the fungus Aspergillus ochraceus. The synthesis process involves the extraction of the fungus, isolation of the compound, and purification. The compound can be purified using various chromatography techniques, including column chromatography, high-performance liquid chromatography (HPLC), and preparative thin-layer chromatography (TLC).
Applications De Recherche Scientifique
Moenocinol has been the subject of scientific research due to its potential therapeutic applications. It has been found to have antibacterial, antifungal, and anticancer properties. Moenocinol has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. It has also been found to be effective against various fungi, including Candida albicans and Aspergillus fumigatus. Moenocinol has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
19953-93-6 |
|---|---|
Nom du produit |
Moenocinol |
Formule moléculaire |
C25H42O |
Poids moléculaire |
358.6 g/mol |
Nom IUPAC |
(2Z,6E,13E)-3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraen-1-ol |
InChI |
InChI=1S/C25H42O/c1-21(2)11-10-13-22(3)14-15-24(5)16-19-25(6,7)18-9-8-12-23(4)17-20-26/h9,11,14,17-18,26H,5,8,10,12-13,15-16,19-20H2,1-4,6-7H3/b18-9+,22-14+,23-17- |
Clé InChI |
OIQGIUGCYRSAKT-RSYGDTPCSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC(=C)CCC(C)(C)/C=C/CC/C(=C\CO)/C)/C)C |
SMILES |
CC(=CCCC(=CCC(=C)CCC(C)(C)C=CCCC(=CCO)C)C)C |
SMILES canonique |
CC(=CCCC(=CCC(=C)CCC(C)(C)C=CCCC(=CCO)C)C)C |
Synonymes |
moenocinol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one](/img/structure/B11218.png)
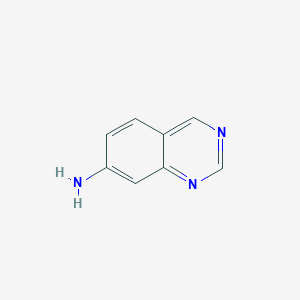
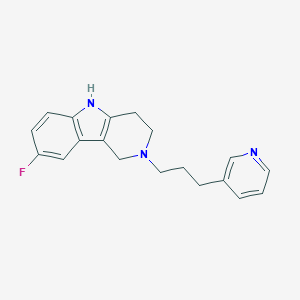
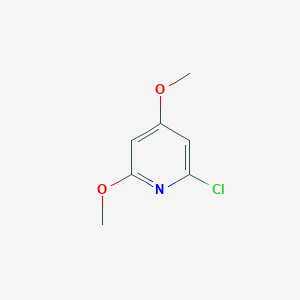
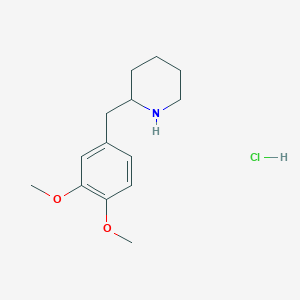
![Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-](/img/structure/B11226.png)
![(8'R,9'S,13'S,14'S)-13'-Ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]](/img/structure/B11228.png)
